molecular formula C6H11Cl2O3P B095012 Bis(2-chloroethyl) vinylphosphonate CAS No. 115-98-0

Bis(2-chloroethyl) vinylphosphonate

Cat. No.: B095012
CAS No.: 115-98-0
M. Wt: 233.03 g/mol
InChI Key: LHHMNJZNWUJFOC-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) vinylphosphonate: is an organophosphorus compound with the molecular formula C6H11Cl2O3P. It is known for its applications in various fields, including polymer chemistry and flame retardancy. The compound consists of a vinyl group attached to a phosphonate group, which is further bonded to two 2-chloroethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) vinylphosphonate typically involves the reaction of vinylphosphonic acid with 2-chloroethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:

Vinylphosphonic acid+2ChloroethanolBis(2-chloroethyl) vinylphosphonate+Water\text{Vinylphosphonic acid} + 2 \text{Chloroethanol} \rightarrow \text{this compound} + \text{Water} Vinylphosphonic acid+2Chloroethanol→Bis(2-chloroethyl) vinylphosphonate+Water

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(2-chloroethyl) vinylphosphonate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Polymerization Reactions: The vinyl group in this compound allows it to participate in polymerization reactions, forming copolymers with other monomers.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.

    Polymers: Copolymers with enhanced flame retardant properties and thermal stability.

Scientific Research Applications

Chemistry:

    Copolymerization: Bis(2-chloroethyl) vinylphosphonate is used in the copolymerization with vinyl chloride, vinyl acetate, and styrene to produce materials with flame retardant properties.

    Polymer Synthesis: It is utilized in the synthesis of high-temperature resistant polymers.

Biology and Medicine:

    Dendrimer Synthesis: The compound is used in the synthesis of small organophosphine dendrimers, which are significant in catalyzing the electrochemical reduction of carbon dioxide.

Industry:

    Flame Retardant Finishing: Graft copolymerization onto cotton fabrics enhances their flame retardant properties.

    Adsorption of Metal Ions: Macroreticular copolymer beads containing this compound show high adsorptivity toward heavy metal ions like uranyl, lead, mercury, cadmium, and copper.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl) vinylphosphonate involves its ability to form strong bonds with various substrates. In polymerization reactions, the vinyl group participates in radical polymerization, leading to the formation of copolymers. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles, resulting in the formation of substituted phosphonates.

Comparison with Similar Compounds

    Vinylphosphonic acid: Similar in structure but lacks the 2-chloroethyl groups.

    Bis(2-chloroethyl) phosphonate: Similar but lacks the vinyl group.

    Vinylphosphonic acid bis(2-chloroethyl) ester: Another name for Bis(2-chloroethyl) vinylphosphonate.

Uniqueness: this compound is unique due to its combination of a vinyl group and two 2-chloroethyl groups, which impart distinct chemical reactivity and properties. This makes it particularly useful in applications requiring flame retardancy and high thermal stability.

Properties

IUPAC Name

1-chloro-2-[2-chloroethoxy(ethenyl)phosphoryl]oxyethane
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InChI

InChI=1S/C6H11Cl2O3P/c1-2-12(9,10-5-3-7)11-6-4-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHMNJZNWUJFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(=O)(OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2O3P
Source PubChem
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Related CAS

28207-84-3
Record name Phosphonic acid, ethenyl-, bis(2-chloroethyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID9051589
Record name Bis(2-chloroethyl) vinylphosphonate
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Molecular Weight

233.03 g/mol
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CAS No.

115-98-0
Record name Bis(2-chloroethyl) P-ethenylphosphonate
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Record name Bis(2-chloroethyl) vinylphosphonate
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Record name Phosphonic acid, P-ethenyl-, bis(2-chloroethyl) ester
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Record name Bis(2-chloroethyl) vinylphosphonate
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Record name Bis(2-chloroethyl) vinylphosphonate
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Record name Bis(2-chloroethyl) vinylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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